6-Anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one 6-Anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 496971-05-2
VCID: VC0483985
InChI: InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25)
SMILES: C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4
Molecular Formula: C19H13N5OS
Molecular Weight: 359.4g/mol

6-Anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 496971-05-2

Main Products

VCID: VC0483985

Molecular Formula: C19H13N5OS

Molecular Weight: 359.4g/mol

6-Anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one - 496971-05-2

CAS No. 496971-05-2
Product Name 6-Anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Molecular Formula C19H13N5OS
Molecular Weight 359.4g/mol
IUPAC Name 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25)
Standard InChIKey CBVLAZRZVZETGE-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4
SMILES C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4
Canonical SMILES C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4
PubChem Compound 11840784
Last Modified Dec 19 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator